REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].OC([N:11]1[C:20]2[C:15](=[C:16]([N+:21]([O-:23])=[O:22])[CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH2:12]1)CO.[C:24](OCC)(=[O:26])C>O1CCCC1.O>[N+:21]([C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[C:15]=1[CH:14]=[CH:13][C:12]([CH:24]=[O:26])=[N:11]2)([O-:23])=[O:22] |f:0.1|
|
Name
|
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
1-(1,2-dihydroxyethyl)-5-nitroquinoline
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
OC(CO)N1CC=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic phase is washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
After the organic phase is dried on sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after the solvent is removed
|
Type
|
CUSTOM
|
Details
|
after purification on silica gel with hexane-ethyl acetate (0-100%), 1.40 g (99% of theory) of the product
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC(=NC2=CC=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |